OMDM-1

概要

説明

OMDM-1 is a chemical compound that belongs to the class of fatty acid amides. It is derived from the amino acid tyrosine and the fatty acid oleic acid. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of OMDM-1 typically involves the coupling of tyrosine with oleic acid. This can be achieved through various synthetic routes, including:

Amidation Reaction: Tyrosine is reacted with oleic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Enzymatic Synthesis: Enzymes such as lipases can be used to catalyze the esterification of tyrosine with oleic acid under mild conditions, providing a more environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.

化学反応の分析

Types of Reactions: OMDM-1 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tyrosine or oleic acid moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Hydroxylated or epoxidized derivatives.

Reduction Products: Amine or alcohol derivatives.

Substitution Products: Various substituted tyrosine or oleic acid derivatives.

科学的研究の応用

Biochemical Properties

OMDM-1 is characterized by its potent inhibition of the cellular uptake of anandamide (AEA), a naturally occurring endocannabinoid. It has a binding affinity (Ki) of 2.4 μM, making it a valuable reagent for research into cannabinoid signaling pathways . The compound is noted for its metabolic stability, allowing for prolonged effects in biological systems without rapid degradation .

Research Applications

-

Endocannabinoid System Studies

- This compound is primarily used to investigate the role of the endocannabinoid system in various physiological and pathological conditions. By inhibiting AEA uptake, researchers can enhance the availability of this endocannabinoid, facilitating studies on its effects on pain, mood regulation, and neuroprotection.

- Pain Management Research

- Neuroprotection

- Cancer Research

- Cardiovascular Studies

Case Studies and Findings

作用機序

The mechanism of action of OMDM-1 involves its interaction with specific molecular targets and pathways. It is believed to modulate cell signaling pathways by interacting with receptors or enzymes involved in lipid metabolism. The exact molecular targets and pathways are still under investigation, but it is thought to influence processes such as inflammation and cell proliferation.

類似化合物との比較

N-oleoyltyrosine: Similar structure but lacks the (S)-configuration.

N-oleoylserine: Another fatty acid amide with serine instead of tyrosine.

N-oleoylethanolamide: A fatty acid ethanolamide with similar biological activities.

Uniqueness: OMDM-1 is unique due to its specific (S)-configuration, which may confer distinct biological activities compared to its analogs. Its combination of tyrosine and oleic acid also provides unique properties that are not present in other fatty acid amides.

生物活性

OMDM-1 (CAS 616884-62-9) is a compound that has garnered attention for its biological activities, particularly in relation to the endocannabinoid system. This article delves into the various aspects of this compound's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is recognized primarily as an inhibitor of the endocannabinoid membrane transporter (EMT), which plays a crucial role in the reuptake of anandamide (AEA), an endocannabinoid that influences various physiological processes. By inhibiting EMT, this compound increases the availability of AEA, thereby enhancing its biological effects.

The primary mechanism through which this compound exerts its effects involves:

- Inhibition of AEA Reuptake : this compound prevents the reuptake of AEA into neurons, leading to increased levels of this endocannabinoid in the synaptic cleft.

- Activation of Receptors : Elevated AEA levels can activate cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1), which are involved in various signaling pathways related to pain, inflammation, and neuroprotection.

In Vitro Studies

In vitro studies have shown that this compound significantly affects sperm motility and fertilization processes. For instance:

- Study on Human Spermatozoa : Research indicated that this compound's inhibition of EMT restored sperm responsiveness to progesterone-induced acrosome reaction (AR), enhancing fertilization capability. The study demonstrated that exposure to this compound counteracted the inhibitory effects of TRPV1 antagonists on sperm function, thus highlighting its role in reproductive biology .

In Vivo Studies

In vivo studies have explored the cognitive and behavioral impacts of FAAH inhibitors like this compound. For example:

- Cognitive Enhancement : In animal models, FAAH inhibition by compounds similar to this compound has been linked to enhanced learning and memory. These effects are mediated through increased AEA levels activating CB1 receptors, which are known to play a role in synaptic plasticity .

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Pain Management : A case study involving chronic pain models suggested that this compound could alleviate pain symptoms by enhancing endocannabinoid signaling pathways. Patients reported reduced pain perception after treatment with FAAH inhibitors .

- Neuroprotection : Another case study demonstrated that this compound could offer neuroprotective effects in models of neurodegenerative diseases by modulating synaptic transmission and reducing neuroinflammation through its action on cannabinoid receptors .

Data Tables

The following table summarizes key findings from studies involving this compound:

特性

IUPAC Name |

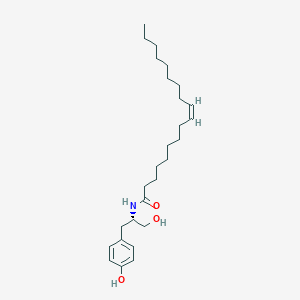

(Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDMLAQPOAVWNH-JRUKXMRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616884-62-9 | |

| Record name | OMDM-1 cpd | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。